molecular formula C7H14ClNO2S B061778 Methyl 4-aminothiane-4-carboxylate hydrochloride CAS No. 161315-14-6

Methyl 4-aminothiane-4-carboxylate hydrochloride

Cat. No. B061778
M. Wt: 211.71 g/mol
InChI Key: YPSZVCJOAQFOAM-UHFFFAOYSA-N
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Description

Synthesis Analysis

Methyl 4-aminothiane-4-carboxylate hydrochloride's synthesis could be analogous to related compounds, such as methyl 3-aminothiophene-2-carboxylates, which are typically synthesized from halogenated precursors that undergo nucleophilic substitution reactions followed by amine protection and deprotection steps. For instance, the synthesis of a series of methyl 3-amino-4-aryl(or methyl)sulfonylthiophene-2-carboxylates has been described through the reaction of alkoxyaryl(or methyl)sulfonylacrylonitriles with methyl thioglycolate in the presence of triethylamine (Stephens, Price, & Sowell, 1999).

Molecular Structure Analysis

Molecular structure analysis of similar compounds, such as Methyl-3-aminothiophene-2-carboxylate (matc), reveals crystallization in the monoclinic crystal system with various intermolecular interactions, including N–H⋯O and N–H⋯N hydrogen bonds, which contribute to the crystal packing and stability. These interactions are crucial for understanding the molecule's behavior in solid state and could be extrapolated to Methyl 4-aminothiane-4-carboxylate hydrochloride (Tao et al., 2020).

Chemical Reactions and Properties

Chemical reactions involving similar compounds often leverage the active amino and carboxylate groups for further functionalization. For example, the reaction of methyl 3-amino-4-cyano-5-methylthiothiophene-2-carboxylate with dimethyl acetylenedicarboxylate in the presence of potassium carbonate yields polyfunctionalized quinolines, illustrating the versatility of these compounds in organic synthesis (Tominaga, Luo, & Castle, 1994).

Physical Properties Analysis

The physical properties of compounds closely related to Methyl 4-aminothiane-4-carboxylate hydrochloride, such as solubility, melting point, and crystal structure, can be inferred from studies on similar molecules. The crystalline nature and solubility in various solvents are crucial for applications in synthesis and pharmaceutical formulation.

Chemical Properties Analysis

Chemical properties, including reactivity towards nucleophiles, electrophiles, and various reagents, are essential for understanding the compound's utility in synthesis and its behavior under different conditions. For example, the facile synthesis of novel 7-aminofuro- and 7-aminothieno[2,3-d]pyridazin-4(5H)-one and 4-aminophthalazin-1(2H)-ones from related precursors demonstrates the potential for generating diverse heterocyclic compounds with biological activity (Koza et al., 2013).

Scientific Research Applications

Chemical Modifications and Biopolymer Applications

Xylan Derivatives : Chemical modifications of xylan, a biopolymer, show the potential for creating specific properties through functional groups. This research discusses the modification of 4-O-methylglucuronoxylan (GX) from birch, producing ethers and esters for various applications, including drug delivery (Petzold-Welcke et al., 2014). Such methodologies could be relevant for modifying "Methyl 4-aminothiane-4-carboxylate hydrochloride" for specific scientific applications.

Bonding Systems in Dental Applications

Resin-Bonded Restorations : The review on bonding systems for noble metal alloys in dental restorations highlights the use of thione monomers for effective bonding. This includes compounds like 6-methacryloyloxyhexyl-2-thiouracil-5-carboxylate (MTU-6), potentially relevant to discussions on the applications of "Methyl 4-aminothiane-4-carboxylate hydrochloride" in creating new materials or coatings (Matsumura et al., 2011).

Advanced Analytical Techniques

Xylan Ester Nanoparticles : The development of xylan ester nanoparticles for drug delivery applications, utilizing advanced analytical techniques like NMR spectroscopy and rheology, showcases the potential for innovative pharmaceutical applications of chemically modified biopolymers (Petzold-Welcke et al., 2014). Similar approaches could apply to "Methyl 4-aminothiane-4-carboxylate hydrochloride" for targeted delivery mechanisms in medical research.

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

methyl 4-aminothiane-4-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2S.ClH/c1-10-6(9)7(8)2-4-11-5-3-7;/h2-5,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPSZVCJOAQFOAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCSCC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60628845
Record name Methyl 4-aminothiane-4-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60628845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-aminothiane-4-carboxylate hydrochloride

CAS RN

161315-14-6
Record name Methyl 4-aminothiane-4-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60628845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 4-aminothiane-4-carboxylate hydrochloride
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